

Fenamisal: A Technical Exploration of a Niche Tuberculostatic Agent

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Phenyl aminosalicylate*

Cat. No.: *B050520*

[Get Quote](#)

An In-depth Guide for Researchers and Drug Development Professionals

Introduction

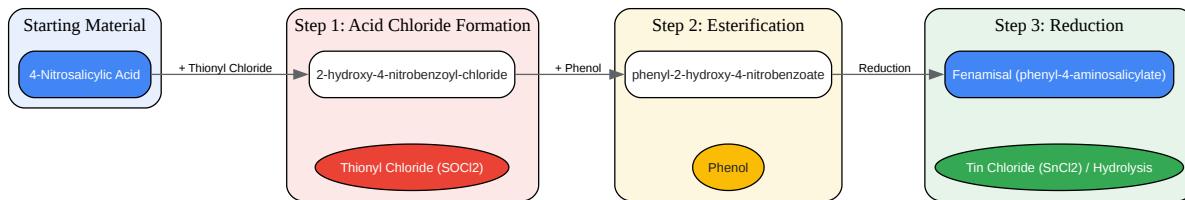
Fenamisal, also known as phenyl p-aminosalicylate, emerged from the intense period of antimicrobial discovery in the mid-20th century as a derivative of the cornerstone tuberculostatic drug, para-aminosalicylic acid (PAS). As the phenyl ester of PAS, fenamisal was developed with the aim of improving the tolerability of its parent compound, which, despite its efficacy, was associated with significant gastrointestinal side effects. This technical guide provides a comprehensive overview of the discovery, history, and available scientific data on fenamisal as a tuberculostatic agent, with a focus on its chemical synthesis, proposed mechanism of action, and comparative context with para-aminosalicylic acid.

Historical Context and Discovery

The discovery of fenamisal is intrinsically linked to the groundbreaking introduction of para-aminosalicylic acid (PAS) in 1944 by the Swedish chemist Jörgen Lehmann. PAS was the second antibiotic, after streptomycin, found to be effective against *Mycobacterium tuberculosis* and became a critical component of the first combination therapies that significantly reduced the development of drug resistance.

However, the clinical utility of PAS was often hampered by poor patient tolerance, primarily gastrointestinal distress, which spurred research into derivatives that might offer a better therapeutic index. Fenamisal, under synonyms such as tebamin and tebanyl, was one such

derivative. The rationale behind its development was that by masking the acidic carboxyl group of PAS through esterification with phenol, the compound might be better tolerated upon oral administration, with the active PAS being released in the body. A comparative study on the tolerance of phenyl para-aminosalicylate was conducted, lending credence to the hypothesis of its improved side-effect profile.


Chemical Synthesis and Properties

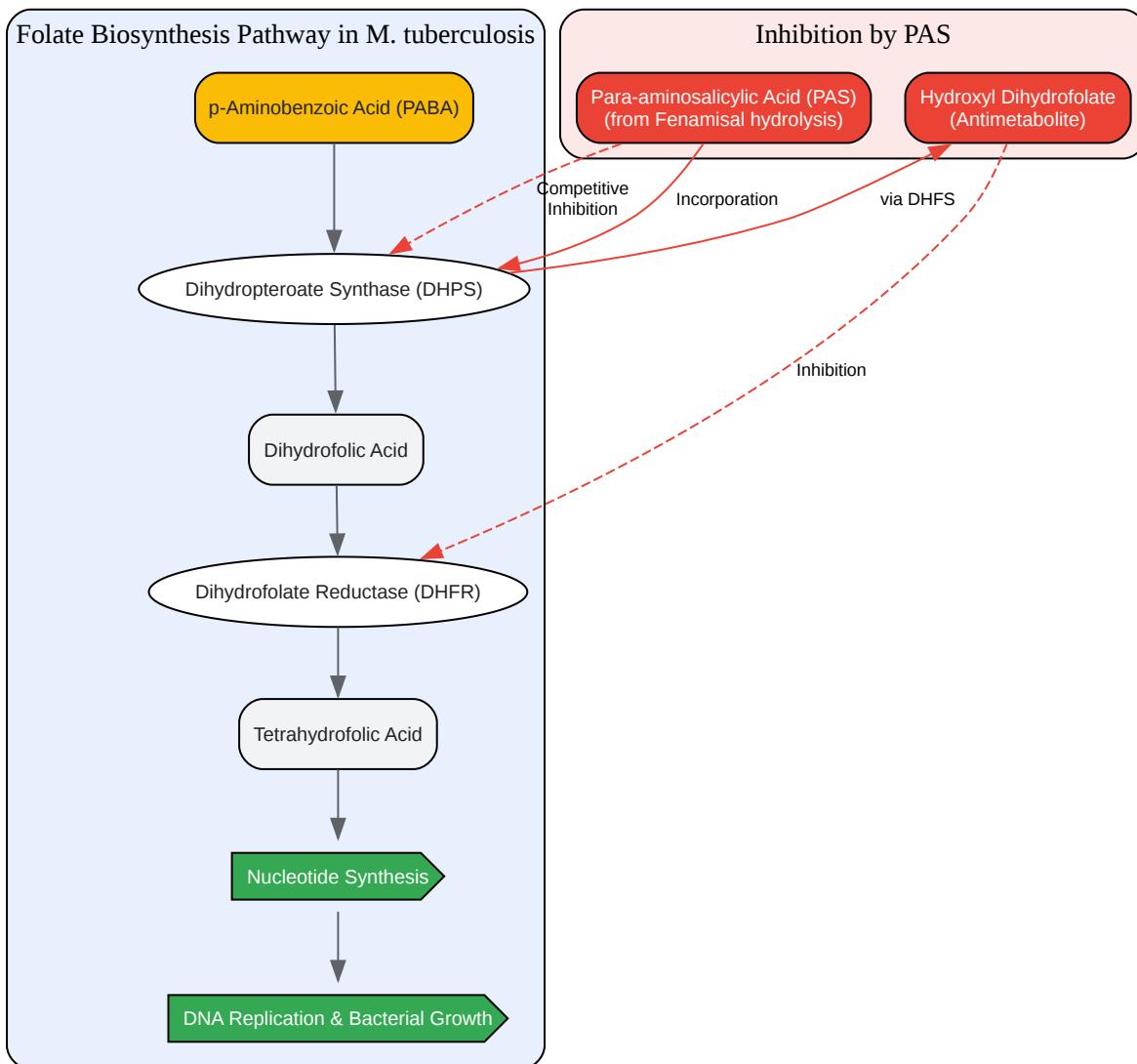
Fenamisal is chemically designated as phenyl 4-amino-2-hydroxybenzoate. A common synthetic route to fenamisal involves a multi-step process starting from 4-nitrosalicylic acid.

Experimental Protocol: Synthesis of Phenyl 4-aminosalicylate

A plausible synthetic pathway for fenamisal is outlined below:

- Acid Chloride Formation: 4-nitrosalicylic acid is reacted with thionyl chloride (SOCl_2) to form the corresponding acid chloride, 2-hydroxy-4-nitrobenzoyl chloride. This reaction is typically performed in an inert solvent under reflux conditions.
- Esterification: The resulting acid chloride is then subjected to esterification with phenol. This reaction, often carried out in the presence of a base to neutralize the hydrochloric acid byproduct, yields phenyl-2-hydroxy-4-nitrobenzoate.
- Reduction of the Nitro Group: The final step involves the reduction of the nitro group to an amino group. This can be achieved using various reducing agents, such as tin(II) chloride (SnCl_2) in the presence of hydrochloric acid, followed by neutralization to yield the final product, phenyl-4-aminosalicylate (fenamisal).

[Click to download full resolution via product page](#)


Caption: Synthetic pathway for Fenamisal.

Mechanism of Action as a Tuberculostatic Agent

The tuberculostatic activity of fenamisal is predicated on its nature as a prodrug of para-aminosalicylic acid. The prevailing understanding is that after administration, fenamisal is hydrolyzed *in vivo* to release PAS, which is the active moiety.

The mechanism of action of PAS is well-established. It acts as a competitive inhibitor in the folate biosynthesis pathway of *Mycobacterium tuberculosis*. Specifically, PAS is a structural analog of para-aminobenzoic acid (PABA), a key substrate for the enzyme dihydropteroate synthase (DHPS). By competing with PABA, PAS disrupts the synthesis of dihydrofolic acid, a precursor to tetrahydrofolate. Tetrahydrofolate is an essential cofactor for the synthesis of nucleotides (purines and thymidine), and its depletion ultimately inhibits DNA synthesis and bacterial replication.

Recent research has further elucidated that PAS is not merely a competitive inhibitor but is also incorporated into the folate pathway by DHPS and dihydrofolate synthase (DHFS) to generate a hydroxyl dihydrofolate antimetabolite. This fraudulent metabolite then inhibits the downstream enzyme dihydrofolate reductase (DHFR), further blocking the pathway.

[Click to download full resolution via product page](#)

Caption: Mechanism of action of Para-aminosalicylic Acid (PAS).

Quantitative Data

Detailed quantitative data, such as Minimum Inhibitory Concentration (MIC) values, specifically for fenamisal against *Mycobacterium tuberculosis*, are not readily available in the mainstream scientific literature. The focus of most historical and contemporary research has been on the parent compound, PAS. For context, the MIC of PAS against susceptible strains of *M. tuberculosis* is typically in the range of 0.5 to 2.0 $\mu\text{g/mL}$. It is presumed that the *in vitro* activity of fenamisal would be dependent on its hydrolysis to PAS under the assay conditions.

Conclusion

Fenamisal represents a historical footnote in the development of tuberculostatic agents, born from the necessity to improve the therapeutic profile of one of the earliest effective drugs, para-aminosalicylic acid. While the rationale for its development as a better-tolerated prodrug is sound, a comprehensive body of specific, in-depth technical data on fenamisal itself remains elusive in the public domain. The available information points to its identity as the phenyl ester of PAS and its presumed mechanism of action via hydrolysis to the active parent compound. For the modern researcher, the story of fenamisal underscores the long-standing challenges in tuberculosis therapy, namely the balance between efficacy and tolerability, and highlights a classic prodrug strategy in drug design. Further investigation into historical archives or specialized databases may yet uncover more detailed quantitative and clinical data on this niche antitubercular agent.

- To cite this document: BenchChem. [Fenamisal: A Technical Exploration of a Niche Tuberculostatic Agent]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b050520#discovery-and-history-of-fenamisal-as-a-tuberculostatic-agent\]](https://www.benchchem.com/product/b050520#discovery-and-history-of-fenamisal-as-a-tuberculostatic-agent)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com